methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C21H15F3O7 and a molecular weight of 436.345 g/mol . This compound is characterized by the presence of a chromenone core, a trifluoromethyl group, and a benzodioxin moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common synthetic route includes the condensation of 2,3-dihydro-1,4-benzodioxin with a suitable chromenone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety or the chromenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial biofilm formation by interfering with key bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
Properties
Molecular Formula |
C21H15F3O7 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H15F3O7/c1-27-17(25)10-30-12-3-4-13-15(9-12)31-20(21(22,23)24)18(19(13)26)11-2-5-14-16(8-11)29-7-6-28-14/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
SSLMJQJPZYCDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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